5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core substituted with two 4-methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to yield the desired imidazo[2,1-b][1,3]thiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-b][1,3]thiazole derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The compound may inhibit certain enzymes or interfere with cellular pathways, resulting in antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: These compounds have a similar imidazole core but with different substituents, offering a range of biological activities.
Uniqueness
5,6-Bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two 4-methoxyphenyl groups enhances its potential as a therapeutic agent and as a building block for further chemical synthesis .
Properties
CAS No. |
39908-38-8 |
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Molecular Formula |
C19H16N2O3S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-one |
InChI |
InChI=1S/C19H16N2O3S/c1-23-14-7-3-12(4-8-14)17-18(13-5-9-15(24-2)10-6-13)21-16(22)11-25-19(21)20-17/h3-10H,11H2,1-2H3 |
InChI Key |
USOOKXIDBHMQQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C(=O)CSC3=N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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